molecular formula C22H22N2O4S B322314 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide

Cat. No.: B322314
M. Wt: 410.5 g/mol
InChI Key: OFYSKKZLDDXMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a sulfonyl group, a methoxy group, and an anilino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Anilino Intermediate: The reaction begins with the nitration of 2,4-dimethylaniline to form the corresponding nitro compound. This is followed by reduction to obtain 2,4-dimethylaniline.

    Sulfonylation: The anilino intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with 4-Methoxybenzoic Acid: The final step involves coupling the sulfonylated intermediate with 4-methoxybenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The methoxy group and anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and anilino groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

    4-Methoxybenzoic Acid Derivatives: Compounds with similar structural features, such as the methoxy group, can exhibit comparable chemical properties.

Uniqueness

  • The combination of the sulfonyl, methoxy, and anilino groups in this compound gives it unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H22N2O4S/c1-15-4-13-21(16(2)14-15)24-29(26,27)20-11-7-18(8-12-20)23-22(25)17-5-9-19(28-3)10-6-17/h4-14,24H,1-3H3,(H,23,25)

InChI Key

OFYSKKZLDDXMOI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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